(4S)-4-Hydroxy-2,2-dimethylpentan-3-one
Description
(4S)-4-Hydroxy-2,2-dimethylpentan-3-one is a chiral ketone-alcohol hybrid with a stereogenic center at the C4 position (S-configuration). Its structure features a hydroxyl group at C4, a ketone at C3, and two methyl groups at C2, resulting in a branched aliphatic chain. For instance, (S)-configured hydroxy-lactones and ketones, such as those isolated from marine organisms and fungi, exhibit similar stereochemical properties, as confirmed by specific rotation and NMR spectral analysis .
Properties
CAS No. |
129215-75-4 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(4S)-4-hydroxy-2,2-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m0/s1 |
InChI Key |
CLDPAGCOQSJLSP-YFKPBYRVSA-N |
SMILES |
CC(C(=O)C(C)(C)C)O |
Isomeric SMILES |
C[C@@H](C(=O)C(C)(C)C)O |
Canonical SMILES |
CC(C(=O)C(C)(C)C)O |
Synonyms |
3-Pentanone, 4-hydroxy-2,2-dimethyl-, (S)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities :
- Shares the (S)-configuration at C4.
- Contains hydroxyl and carbonyl functional groups, though arranged in a cyclic lactone (γ-lactone) system.
Key Differences :
- The lactone structure introduces rigidity, altering solubility and reactivity compared to the acyclic (4S)-4-Hydroxy-2,2-dimethylpentan-3-one.
- Molecular weight and branching differ due to the pentyl substituent and lactone ring.
Research Findings :
- Isolated from fungal fruiting bodies, this lactone demonstrates bioactivity linked to its stereochemistry, as evidenced by specific rotation ([α]D) and Cotton effects in circular dichroism (CD) spectra .
4-Hydroxy-4-methylpentan-2-one
Structural Similarities :
- Contains hydroxyl and ketone groups.
- Branched aliphatic chain with methyl substituents.
Key Differences :
- Hydroxyl and ketone groups are positioned at C4 and C2, respectively, making it a positional isomer.
- Lacks chiral centers due to symmetry at C4.
Functional Impact :
- The non-chiral nature reduces stereochemical complexity, affecting its interaction with biological targets compared to the (4S)-configured compound .
1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one
Structural Similarities :
- Features hydroxyl and ketone groups at analogous positions (C1 and C3).
Key Differences :
- Bulky diphenyl groups at C2 increase steric hindrance, reducing solubility in polar solvents.
- The extended aromatic system shifts UV-Vis absorption maxima, as seen in derivatives like this compound (CAS: 89867-89-0) .
2-Hydroxypentan-3-one
Structural Similarities :
- Contains hydroxyl and ketone groups on a pentane backbone.
Key Differences :
- Hydroxyl group at C2 instead of C4.
Data Table: Comparative Analysis of Key Compounds
Critical Notes on Comparative Analysis
Stereochemical Influence: The (4S)-configuration in the target compound enhances its bioactivity and enantioselectivity in catalysis, unlike non-chiral analogs like 4-Hydroxy-4-methylpentan-2-one .
Structural Rigidity vs. Flexibility : Cyclic lactones (e.g., γ-lactone) exhibit restricted rotation, influencing their binding affinity in biological systems compared to acyclic ketone-alcohols .
Solubility and Reactivity : Bulky substituents (e.g., diphenyl groups) decrease polarity, limiting aqueous solubility but enhancing lipid membrane penetration .
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